
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound that features a pyrrolidine ring attached to a cyclohexene ring, which is further functionalized with a trifluoromethanesulfonate group
Preparation Methods
The synthesis of 4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of 4-(Pyrrolidin-1-yl)cyclohex-1-en-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at low temperatures, often around 0°C, to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding ketone or carboxylic acid.
Scientific Research Applications
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used to design molecules with potential therapeutic effects.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: It can be used in the production of specialty chemicals and materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which makes the compound more reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce new functional groups or to modify existing ones. The pyrrolidine ring can also interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate can be compared with similar compounds such as:
4-(Morpholin-4-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate: This compound has a morpholine ring instead of a pyrrolidine ring, which can lead to different reactivity and biological activity.
1-(1-Cyclohexen-1-yl)pyrrolidine: This compound lacks the trifluoromethanesulfonate group, making it less reactive in nucleophilic substitution reactions.
Cyclohexanone pyrrolidine enamine: This compound has a similar structure but with different functional groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C11H16F3NO3S |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
(4-pyrrolidin-1-ylcyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H16F3NO3S/c12-11(13,14)19(16,17)18-10-5-3-9(4-6-10)15-7-1-2-8-15/h5,9H,1-4,6-8H2 |
InChI Key |
HZXHIFSIWIUIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCC(=CC2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


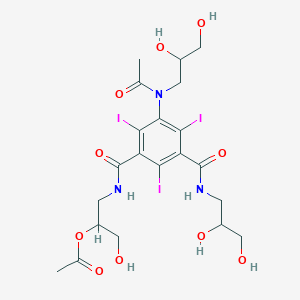
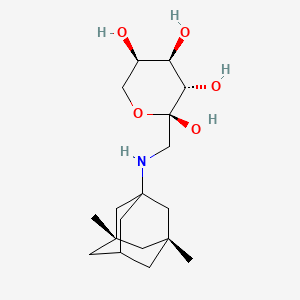
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
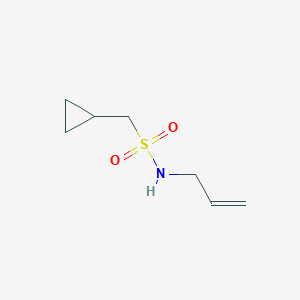
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
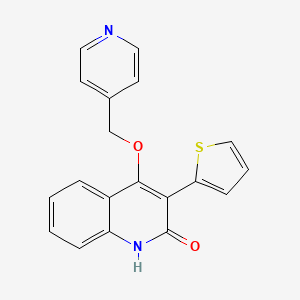
![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
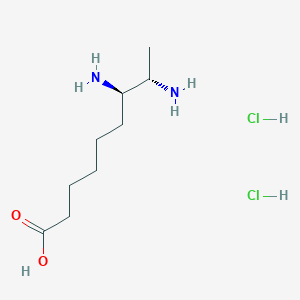
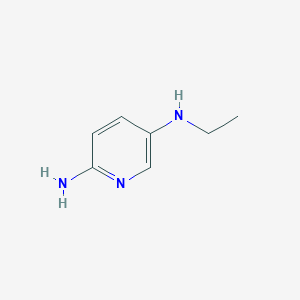
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)
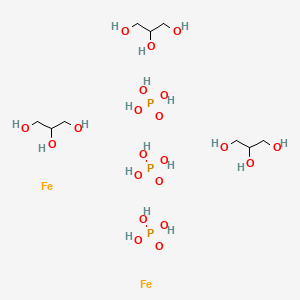
![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)

